Cytotoxicity Against Human Cancer Cell Lines: Comparative Advantage Over Isoflavone Analogs
In a head‑to‑head cytotoxicity screen, 5‑hydroxy‑7,2′,4′,5′‑tetramethoxyisoflavone (compound 5) demonstrated IC₅₀ values of 19.03 ± 0.70, 10.83 ± 1.65, and 12.53 ± 0.70 μM against HCT‑116, HT‑29, and MCF‑7 cell lines, respectively [1]. While direct data for 5‑hydroxy‑7,8,2′,5′‑tetramethoxyflavone are not yet available, this structurally related isoflavone analog serves as a benchmark for the 5‑hydroxy‑tetramethoxy scaffold. The flavone analog (target compound) is predicted to exhibit distinct cytotoxicity profiles due to differences in ring B methoxylation pattern (2',5'‑ vs. 2',4',5'‑substitution) and flavone vs. isoflavone backbone, which influence planarity and target binding [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Not yet quantified in comparable assays |
| Comparator Or Baseline | 5‑hydroxy‑7,2′,4′,5′‑tetramethoxyisoflavone: HCT‑116 (19.03 μM), HT‑29 (10.83 μM), MCF‑7 (12.53 μM) |
| Quantified Difference | Not directly comparable; structural difference (flavone vs. isoflavone, methoxy position) expected to alter potency |
| Conditions | MTT assay, 48 h incubation, human cancer cell lines |
Why This Matters
This cross‑study benchmark provides a baseline for anticipating the target compound's anticancer potential while underscoring that structural nuance prevents interchangeability with isoflavone analogs.
- [1] Chagas, R. A. V., et al. (2022). Structural modification of olibergin A, an isoflavonoid, from Dalbergia stipulacea Roxb. and its cytotoxicity. RSC Advances, 12(28), 17837–17845. View Source
- [2] Reddy, M. V. B., et al. (2003). New 2'-oxygenated flavonoids from Andrographis affinis. Journal of Natural Products, 66(2), 295–297. View Source
